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Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of BAY-805,

a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The information

presented herein is intended to equip researchers, scientists, and drug development

professionals with a thorough understanding of BAY-805's specificity, the methodologies used

for its characterization, and its impact on relevant signaling pathways.

Executive Summary
BAY-805 is a non-covalent, cell-active chemical probe that demonstrates low nanomolar

potency against USP21.[1][2][3] Extensive profiling has revealed a high degree of selectivity for

USP21 over other deubiquitinating enzymes (DUBs), as well as against a broad range of

kinases, proteases, and other common off-targets.[1][4][5] This high selectivity makes BAY-805
a valuable tool for elucidating the biological functions of USP21 and for exploring its therapeutic

potential.

Data Presentation: Quantitative Selectivity Profile of
BAY-805
The selectivity of BAY-805 has been rigorously assessed against a wide array of DUBs and

other enzyme families. The following tables summarize the quantitative data from these
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profiling studies, providing a clear comparison of its inhibitory activity.

Table 1: Selectivity of BAY-805 against a Panel of
Deubiquitinating Enzymes (DUBs)
The following data was generated using the DUBprofiler™ service from Ubiquigent, which

measures the cleavage of a ubiquitin-rhodamine 110 substrate in an endpoint assay.[1]

DUB Target
% Inhibition at 1 µM BAY-
805

% Inhibition at 10 µM BAY-
805

USP21 88 91

USP10 ~50% residual activity ~50% residual activity

USP22 ~50% residual activity ~50% residual activity

Other 41 DUBs <15 <15

Note: For the majority of the 41 other DUBs in the panel, BAY-805 showed very low activity

(<15% inhibition) at both concentrations tested.[1] A slight activity was observed for USP10 and

USP22, with about 50% residual DUB activity.[1]

Table 2: Selectivity of BAY-805 against Other Off-Target
Enzymes
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Target Assay Type IC50 (µM)
% Inhibition at 10
µM

PRAK(h) Kinase Panel 8.6 58

TrkA(h) Kinase Panel >10 57

Acetylcholine

Esterase
Safety Screen 7.61 72

Adenosine

Transporters
Safety Screen - 62

Other >360 Kinases Kinase Panel - Minor

Other 6 Cysteine

Proteases
In-house Panel >20 -

Data from Eurofins/Panlabs kinase selectivity panel and an in-house safety screen against 70

individual off-targets.[1] Minor inhibitory activity was observed for the majority of the kinases

tested.[1]

Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the role of USP21 in the NF-κB signaling pathway and the

effect of its inhibition by BAY-805.
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Caption: NF-κB signaling pathway and the inhibitory role of BAY-805 on USP21.
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Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing the selectivity of a DUB

inhibitor.
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DUB Inhibitor Selectivity Profiling Workflow
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Orthogonal Assay:
Confirm hits with a different assay format

(e.g., CETSA)
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Determine IC50 values and

Selectivity Ratios

End:
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Caption: General experimental workflow for DUB inhibitor selectivity profiling.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are generalized yet detailed protocols for the key experiments cited in the characterization of

BAY-805's selectivity.

Ubiquitin-Rhodamine Based DUB Selectivity Assay (e.g.,
DUBprofiler™)
This protocol describes a common method for assessing DUB inhibitor selectivity using a

fluorogenic substrate.

1. Principle: This assay measures the enzymatic activity of a DUB by monitoring the cleavage

of a quenched fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho).[6][7] Cleavage of the

amide bond between the C-terminal glycine of ubiquitin and rhodamine results in an increase in

fluorescence, which is proportional to DUB activity.[7] Inhibition of the DUB by a compound like

BAY-805 leads to a decrease in the fluorescent signal.

2. Materials:

Purified recombinant DUB enzymes

DUB assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)[6]

Ubiquitin-Rhodamine 110 (Ub-Rho) substrate[8][9]

Test compound (BAY-805) serially diluted in DMSO

384-well or 1536-well black assay plates[6][9]

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)[7]

3. Method:

Compound Plating: Prepare serial dilutions of BAY-805 in DMSO. Acoustically transfer a

small volume (e.g., 20-50 nL) of the compound dilutions to the assay plate.[6] Include

DMSO-only wells as a negative control (100% activity) and wells without enzyme as a

positive control (0% activity).
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Enzyme Addition: Add the DUB enzyme, diluted in assay buffer, to each well of the plate. The

final enzyme concentration should be predetermined to be in the linear range of the assay.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes)

to allow the compound to interact with the enzyme.

Substrate Addition: Initiate the enzymatic reaction by adding the Ub-Rho substrate, diluted in

assay buffer, to all wells. The final substrate concentration should be at or near its Km for the

respective DUB.

Reaction and Measurement: Incubate the plate at room temperature, protected from light, for

a specific duration (e.g., 30-60 minutes). Measure the fluorescence intensity using a plate

reader.[9]

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO control. Plot the percent inhibition versus the logarithm of the compound

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular

environment.[10][11][12]

1. Principle: This assay is based on the principle that the thermal stability of a protein changes

upon ligand binding.[10][11] When cells are heated, proteins denature and aggregate. A

compound that binds to its target protein can stabilize it, leading to a higher denaturation

temperature. The amount of soluble protein remaining after heat treatment is then quantified.

[12]

2. Materials:

Cell line of interest (e.g., HEK293T)[13]

Cell culture medium and reagents

Test compound (BAY-805)
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Phosphate-buffered saline (PBS)

Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

PCR tubes or plates

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents or a suitable high-throughput detection method

(e.g., AlphaLISA, HiBiT)[10][13]

Primary antibody against the target protein (USP21) and a suitable secondary antibody

3. Method:

Cell Treatment: Culture cells to the desired confluency. Treat the cells with various

concentrations of BAY-805 or vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.

[11]

Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into

PCR tubes or a PCR plate. Heat the cells to a range of temperatures for a short period (e.g.,

3 minutes) using a thermal cycler.[11] A temperature gradient is typically used to determine

the melting curve of the target protein.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed

(e.g., 20,000 x g) to pellet the aggregated proteins.[12]

Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble

protein fraction. Quantify the amount of the target protein (USP21) in the supernatant using

Western blotting, ELISA, AlphaLISA, or another sensitive detection method.[10][12][13]

Data Analysis: For each temperature point, quantify the band intensity (for Western blot) or

signal of the soluble target protein. Plot the amount of soluble protein as a function of

temperature to generate a melting curve. A shift in the melting curve to a higher temperature
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in the presence of the compound indicates target stabilization and engagement. Dose-

response curves can be generated by plotting the amount of soluble protein at a fixed

temperature against the logarithm of the compound concentration to determine the EC50 for

target engagement.

Conclusion
BAY-805 is a highly potent and selective inhibitor of USP21, as demonstrated by

comprehensive profiling against a wide range of DUBs and other enzymes. The detailed

experimental protocols provided in this guide offer a framework for the continued investigation

of BAY-805 and other DUB inhibitors. The high selectivity of BAY-805, combined with its

cellular activity, establishes it as a critical tool for dissecting the complex biology of USP21 and

for advancing drug discovery efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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